Gramilaurone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135024-45-2 |
|---|---|
Molecular Formula |
C15H22O7 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
InChI Key |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
Canonical SMILES |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Fungal Source Identification: Fusarium graminearum
This compound is a secondary metabolite produced by the fungus Fusarium graminearum. researchgate.netresearchgate.netresearchgate.net This fungus is a well-known plant pathogen, responsible for diseases such as Fusarium head blight in cereal crops like wheat and barley. researchgate.netajc.comnih.gov F. graminearum is known to produce a wide array of secondary metabolites, including mycotoxins like deoxynivalenol (B1670258) (DON) and other terpenoids. researchgate.netnih.gov this compound is classified as a sesquiterpenoid, a class of compounds built from three isoprene (B109036) units. researchgate.net Its specific structure has been established as 2,3,7,15-tetrahydroxy-7,13-dehydroapotrichothec-8-one through spectral and chemical analysis. researchgate.netresearchgate.net
F. graminearum belongs to the Ascomycota phylum and is a member of the Nectriaceae family. mdpi.com The production of various secondary metabolites, including this compound, is a characteristic feature of this fungal species and is influenced by various genetic and environmental factors. nih.govmdpi.com
Cultivation and Fermentation Strategies for Metabolite Production
The production of this compound by Fusarium graminearum is highly dependent on the cultivation and fermentation conditions. nih.gov Optimizing these parameters is crucial for maximizing the yield of this specific secondary metabolite.
Several cultivation strategies can be employed for fungal metabolite production, including solid-state fermentation, submerged liquid fermentation, and cultivation on glass beads. au.dk For F. graminearum, studies have shown that both solid and liquid cultures can be effective, though the yields of different metabolites can vary significantly between these methods. nih.govau.dk
Key factors that influence the production of secondary metabolites in F. graminearum include the composition of the culture medium, pH, temperature, and aeration. nih.gov For instance, the choice of carbon and nitrogen sources in the medium can have a substantial impact on the metabolic output of the fungus. nih.gov Sucrose has been identified as a carbon source that can induce the production of certain secondary metabolites in F. graminearum. nih.gov
The following table summarizes key parameters that are often manipulated to optimize secondary metabolite production in Fusarium species:
| Parameter | Description | Rationale |
| Culture Medium | The nutrient base for fungal growth. Common media include Yeast Extract Sucrose (YES) and Potato Dextrose Agar (PDA). | The composition of the medium, particularly the carbon and nitrogen sources, directly influences the metabolic pathways that are active in the fungus. nih.gov |
| pH | The acidity or alkalinity of the culture medium. | Optimal pH levels can significantly affect enzyme activity and nutrient uptake, thereby influencing the production of specific metabolites. nih.gov |
| Temperature | The incubation temperature of the culture. | Temperature affects the growth rate of the fungus and the activity of biosynthetic enzymes. nih.gov |
| Aeration | The level of oxygen supplied to the culture, particularly in liquid fermentation. | Aeration is critical for the growth of aerobic fungi and can influence the production of secondary metabolites. Stationary cultures often yield different results compared to agitated cultures. nih.gov |
| Cultivation Time | The duration of the fermentation process. | Secondary metabolite production often occurs during specific growth phases of the fungus, making the timing of harvest crucial. |
Extraction and Purification Techniques for this compound
Once the cultivation of Fusarium graminearum is complete, the next step is to extract and purify this compound from the fungal biomass and/or the culture medium. This process typically involves a series of steps to separate the desired compound from other metabolites and cellular components.
The extraction process often begins with the separation of the fungal mycelium from the liquid culture broth by filtration. The target metabolites can be either intracellular or extracellular. smujo.id For intracellular compounds, the fungal biomass is subjected to extraction using organic solvents. smujo.id
Commonly used extraction techniques include:
Solvent Extraction: This is a primary method where the fungal biomass or culture filtrate is extracted with an appropriate organic solvent. researchgate.netscielo.br The choice of solvent is critical and is based on the polarity of the target compound. Solvents like ethyl acetate (B1210297), methanol, and chloroform (B151607) are frequently used for the extraction of fungal secondary metabolites. smujo.idresearchgate.net
Chromatography: Following the initial extraction, chromatographic techniques are essential for the purification of this compound. These methods separate compounds based on their physical and chemical properties.
Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or Sephadex). Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation. scielo.br
High-Performance Liquid Chromatography (HPLC): This is a high-resolution chromatographic technique used for the final purification and quantification of the compound.
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that can be used for the preparative isolation and purification of natural products. nih.gov
The purity of the isolated this compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), and its structure is elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). smujo.idnih.gov
The following table outlines a general workflow for the extraction and purification of a fungal secondary metabolite like this compound:
| Step | Technique | Purpose |
| 1. Harvest | Filtration or Centrifugation | To separate the fungal biomass from the liquid culture medium. |
| 2. Initial Extraction | Solvent Extraction (e.g., with ethyl acetate or methanol) | To obtain a crude extract containing a mixture of secondary metabolites. scielo.br |
| 3. Fractionation | Liquid-Liquid Partitioning or Column Chromatography | To separate the crude extract into fractions with simpler compositions. researchgate.net |
| 4. Purification | Preparative HPLC or other high-resolution chromatography | To isolate the pure compound from the enriched fraction. |
| 5. Structure Elucidation | NMR, Mass Spectrometry | To confirm the chemical structure of the isolated compound. nih.gov |
Spectroscopic Methodologies for Structural Characterization
The foundational approach to elucidating the structure of this compound involves a suite of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For a compound with the complexity of this compound, a variety of NMR experiments, including ¹H and ¹³C NMR, are indispensable. While the specific chemical shift and coupling constant data for this compound are not publicly available in detail, the general application of these techniques would involve assigning the signals to the various protons and carbons within the apotrichothecene skeleton. This process allows for the determination of the connectivity of atoms and the relative stereochemistry of the molecule. For similar complex sesquiterpenoids isolated from Fusarium species, extensive 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are typically employed to piece together the complete structural puzzle.
Table 1: Representative ¹H and ¹³C NMR Data for a Generic Apotrichothecene Core Structure
| Position | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) |
| C-2 | 70-80 | 3.5-4.5 |
| C-3 | 70-80 | 3.5-4.5 |
| C-4 | 40-50 | 2.0-3.0 |
| C-5 | 45-55 | 2.0-3.0 |
| C-6 | 40-50 | 2.0-3.0 |
| C-7 | 200-210 (ketone) or 70-80 (alcohol) | - (ketone) or 3.5-4.5 (alcohol) |
| C-8 | 130-140 | 5.5-6.5 |
| C-9 | 130-140 | 5.5-6.5 |
| C-10 | 40-50 | 2.0-3.0 |
| C-11 | 60-70 | 3.0-4.0 |
| C-12 | 60-70 | 3.0-4.0 |
| C-13 | 10-20 | 1.0-1.5 |
| C-14 | 10-20 | 1.0-1.5 |
| C-15 | 60-70 | 3.5-4.5 |
| C-16 | 10-20 | 1.0-1.5 |
Note: This table is illustrative and represents typical chemical shift ranges for the apotrichothecene class of compounds. Specific data for this compound is not available.
Mass Spectrometry (MS) Techniques for Molecular Formula Determination
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. wiley.com For this compound, high-resolution mass spectrometry (HRMS) would have been used to establish its molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information, helping to identify key functional groups and structural motifs. libretexts.org The analysis of trichothecenes, the class of compounds to which this compound belongs, often involves gas chromatography-mass spectrometry (GC-MS) of their trimethylsilyl (B98337) (TMS) ether derivatives to enhance volatility and improve chromatographic separation. nih.gov
Table 2: Illustrative Mass Spectrometry Fragmentation Data for a Trimethylsilylated Hydroxylated Sesquiterpenoid
| m/z Value | Interpretation |
| [M]+ | Molecular ion peak |
| [M-15]+ | Loss of a methyl group (from TMS) |
| [M-90]+ | Loss of trimethylsilanol (B90980) (TMSOH) |
| [M-103]+ | Characteristic fragment from TMS derivatives |
| [M-147]+ | Fragment indicating multiple TMS groups |
Note: This table provides examples of common fragments observed for trimethylsilyl (TMS) ethers of polyhydroxylated compounds. Specific fragmentation data for this compound is not publicly available.
Advanced Spectroscopic Approaches (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light. For a complex, polycyclic molecule like this compound with multiple stereocenters, CD spectroscopy could provide valuable information about its absolute configuration by comparing the experimental spectrum with theoretical spectra calculated for different stereoisomers. However, there are no publicly available reports of Circular Dichroism studies having been performed on this compound.
Chemical Derivatization for Structural Confirmation
Chemical derivatization plays a crucial role in confirming structural features that may be ambiguous from spectroscopic data alone. github.io For this compound, the formation of its complete trimethylsilyl (TMS) ether has been mentioned in the context of its structural elucidation. asm.org This reaction, where the hydroxyl groups are converted to trimethylsilyl ethers, serves multiple purposes. It confirms the number of hydroxyl groups present in the molecule, as the molecular weight increase observed by mass spectrometry corresponds to the number of TMS groups added. Furthermore, derivatization increases the volatility of the compound, making it amenable to analysis by GC-MS, which can provide clearer fragmentation patterns and better separation from other components in a mixture. nih.gov
Significance of Sesquiterpenoids As Bioactive Natural Products
Sesquiterpenoids are a class of terpenoids that are composed of three isoprene (B109036) units and have the molecular formula C15H24. They represent an important and diverse group of natural products. Within the realm of fungal secondary metabolites, sesquiterpenoids are recognized for their wide range of biological activities. researchgate.netresearchgate.net
Fungi, including those from marine and terrestrial environments, produce sesquiterpenoids that have been shown to possess antitumor, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. researchgate.net For instance, various sesquiterpenoids isolated from different fungal species have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against various microbes. researchgate.net The structural complexity and functional diversity of sesquiterpenoids make them attractive targets for natural product chemists and pharmacologists in the search for new lead compounds for drug development.
Historical Overview of Gramilaurone S Discovery
Gramilaurone was first reported in the scientific literature in 1991. A team of researchers, including G.P. Kononenko, A.R. Bekker, A.N. Leonov, and N.A. Soboleva, published their findings in the journal Tetrahedron Letters. scispace.com They successfully isolated the compound from the fungus Fusarium graminearum.
Through spectral and chemical analysis, they determined the structure of this compound to be 2,3,7,15-tetrahydroxy-7,13-dehydroapotrichothec-8-one. frontiersin.orgmdpi.com This discovery added a new member to the apotrichothecene family of sesquiterpenoids.
Detailed Research Findings
While the biological activities of many sesquiterpenoids are well-documented, specific research on the bioactivity of this compound is limited. One study investigated its potential nematicidal properties. In this research, this compound was tested against the nematode species Meloidogyne incognita and Caenorhabditis elegans. The results indicated that at a concentration of 100 µg/mL, this compound did not exhibit activity against either of these nematode species.
| Compound Name | Chemical Class |
| This compound | Sesquiterpenoid |
| 2,3,7,15-tetrahydroxy-7,13-dehydroapotrichothec-8-one | Sesquiterpenoid |
This compound: A Fungal Sesquiterpenoid
This compound is a naturally occurring sesquiterpenoid compound that has been identified from fungal sources. This article explores the origins of this compound, detailing the fungus responsible for its production, the methods used to cultivate the fungus for optimal metabolite yield, and the techniques employed for the extraction and purification of this specific compound.
Biosynthetic Pathways and Metabolic Engineering
Elucidation of the Gramilaurone Biosynthetic Pathway in Fusarium graminearum
Detailed studies on the biosynthesis of secondary metabolites in Fusarium graminearum, such as the mycotoxins zearalenone (B1683625) and deoxynivalenol (B1670258), are well-documented. researchgate.netnih.gov These studies often involve the identification of precursor molecules and the characterization of the enzymes that catalyze their transformation. Unfortunately, no such detailed pathway has been published for this compound.
The building blocks of secondary metabolites are typically derived from primary metabolism. For polyketides, common precursors include acetyl-CoA and malonyl-CoA. researchgate.net Terpenoids are synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate, while many alkaloids originate from amino acids. Without experimental evidence, the precursor molecules for this compound can only be speculated upon based on its yet-to-be-determined chemical class.
The biosynthesis of fungal secondary metabolites is orchestrated by a suite of enzymes, with polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) often playing a central role. researchgate.net These large, multi-domain enzymes are responsible for assembling the carbon skeleton of the molecule. Subsequent modifications, such as oxidation, reduction, methylation, and cyclization, are carried out by tailoring enzymes like cytochrome P450 monooxygenases, dehydrogenases, and methyltransferases. nih.gov The specific enzymes involved in this compound biosynthesis have not been identified.
Genetic Basis of this compound Production
The genes encoding the enzymes for a specific biosynthetic pathway are often found clustered together on the fungal chromosome. This co-localization facilitates their co-regulation and inheritance.
The identification of biosynthetic gene clusters is a key step in understanding and engineering the production of a secondary metabolite. rsc.orgplos.orgresearchgate.net This is typically achieved through genome mining approaches, looking for genes encoding core enzymes like PKSs or NRPSs in proximity to genes for tailoring enzymes and transcription factors. frontiersin.org To date, no gene cluster has been definitively linked to the production of this compound in Fusarium graminearum. The analysis of such a cluster would provide critical insights into the compound's biosynthesis and its regulation. nih.gov
Transcriptomic and proteomic analyses are powerful tools for studying the expression of genes and proteins under specific conditions, which can provide clues about the genes involved in a particular biosynthetic pathway. nih.govnih.govscienceopen.comfrontiersin.orgnih.govmdpi.com By comparing the gene expression profiles of a wild-type Fusarium graminearum strain with a mutant strain that does not produce this compound, or by analyzing gene expression under conditions that induce this compound production, researchers could identify candidate genes involved in its biosynthesis. Such studies on this compound have not yet been reported in the scientific literature.
Strategies for Biosynthetic Pathway Engineering
Metabolic engineering strategies aim to manipulate an organism's genetic and regulatory processes to increase the production of a desired compound. nih.govresearchgate.net Common approaches include:
Overexpression of pathway-specific transcription factors: This can upregulate the expression of all the genes within the biosynthetic cluster.
Enhancing precursor supply: Engineering primary metabolic pathways to channel more building blocks towards the desired secondary metabolite. nih.gov
Heterologous expression: Transferring the entire biosynthetic gene cluster into a different host organism that is easier to cultivate or has a higher production capacity. biorxiv.org
The application of these strategies to this compound is contingent on the foundational knowledge of its biosynthetic pathway and the corresponding gene cluster, which is currently lacking.
Heterologous Expression Systems for this compound Biosynthesis
The production of sesquiterpenoids, and by extension this compound, in heterologous hosts is a promising strategy for sustainable and scalable synthesis. The most commonly employed hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govkyushu-u.ac.jp These organisms are well-characterized, grow rapidly on simple media, and have a vast array of genetic tools available for their manipulation.
The successful heterologous expression of a sesquiterpenoid biosynthetic pathway requires the introduction of the relevant genes, primarily the sesquiterpene synthase and the necessary modifying enzymes, into the host organism. nih.gov For instance, the biosynthesis of trichodermol, a trichothecene (B1219388) precursor, has been successfully reconstituted in S. cerevisiae. nih.gov This was achieved by expressing the Fusarium graminearum trichodiene (B1200196) synthase gene (FgTRI5) and the requisite cytochrome P450 monooxygenases. nih.gov
Several key considerations are crucial for achieving high titers of the target compound in a heterologous host. Codon optimization of the fungal genes for expression in the microbial host has been shown to significantly improve protein translation and, consequently, product yield. frontiersin.org Furthermore, the expression of multiple pathway genes often requires their assembly into expression cassettes or the use of multi-gene plasmids to ensure a balanced expression of all enzymatic components. mdpi.com The choice of promoter and the copy number of the expression plasmids are also critical parameters that need to be optimized for each specific pathway and host.
The following table summarizes findings from studies on the heterologous production of trichodiene and trichodermol, which serve as relevant examples for the potential production of this compound.
| Product | Host Organism | Key Genes Expressed | Reported Titer |
| Trichodiene | S. cerevisiae | Codon-optimized FgTRI5 | 6,535 µg/L |
| Trichodermol | S. cerevisiae | FgTRI5, TRI4, TRI11 | Not explicitly quantified |
This data is based on the heterologous biosynthesis of related sesquiterpenoids and serves as a model for the potential production of this compound. nih.gov
Directed Evolution and Pathway Optimization for Enhanced Production
Beyond the initial heterologous expression, further enhancements in production can be achieved through directed evolution and pathway optimization. Directed evolution is a powerful protein engineering technique used to improve the properties of enzymes, such as their catalytic efficiency, stability, and product specificity. nih.govacs.org For sesquiterpene synthases, which catalyze complex cyclization reactions, directed evolution can be employed to alter the product profile or enhance the enzyme's performance under industrial fermentation conditions. researchgate.net The development of high-throughput screening methods is essential for efficiently screening large libraries of enzyme variants to identify those with improved characteristics. nih.govresearchgate.net
Pathway optimization involves the systematic modification of the host's metabolism to increase the precursor supply and redirect the carbon flux towards the synthesis of the target molecule. For sesquiterpenoid production, a key objective is to enhance the intracellular pool of FPP. This can be achieved by overexpressing genes of the mevalonate (B85504) (MVA) pathway, which is the primary route to isoprenoid precursors in yeast and can be heterologously expressed in E. coli. frontiersin.org
Furthermore, the elimination of competing metabolic pathways that drain the precursor pool can also significantly boost product yields. In S. cerevisiae, for example, down-regulation of pathways that consume FPP for other purposes, such as sterol biosynthesis, can lead to increased availability of FPP for the production of the desired sesquiterpenoid. The optimization of fermentation conditions, including media composition and cultivation parameters, is another critical aspect of maximizing production.
The following table outlines common strategies for the directed evolution and pathway optimization for enhanced sesquiterpenoid production, which would be applicable to this compound.
| Strategy | Approach | Objective |
| Directed Evolution | Error-prone PCR, DNA shuffling | Improve enzyme stability, activity, and product specificity |
| Pathway Optimization | Overexpression of MVA pathway genes | Increase the supply of the precursor FPP |
| Pathway Optimization | Down-regulation of competing pathways | Redirect metabolic flux towards the target compound |
| Fermentation Optimization | Media and process optimization | Enhance cell growth and product formation |
By combining the heterologous expression of the this compound biosynthetic pathway with advanced techniques in metabolic engineering and directed evolution, it is conceivable that a robust and efficient microbial production platform for this complex sesquiterpenoid could be developed.
Preclinical Investigations of Gramilaurone S Biological Activities
In Vitro Research Methodologies for Biological Activity Assessment
In the preliminary stages of drug discovery, a compound's potential is assessed through a variety of in vitro (test tube or cell culture) studies. These methods allow for a controlled and systematic evaluation of the compound's effects on biological systems at the cellular and molecular levels.
Cellular Assays for Growth Modulation
Cellular assays are fundamental in determining a compound's effect on cell proliferation and viability. These assays are crucial for identifying potential anti-cancer agents or compounds that could modulate tissue growth. Common techniques include:
MTT Assay: This colorimetric assay measures cellular metabolic activity. A reduction in color intensity upon treatment with a compound suggests a decrease in viable cells, indicating either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Cells that are unable to exclude the dye are considered non-viable. A significant increase in stained cells after treatment indicates cytotoxicity.
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony. It provides a measure of a compound's long-term effects on cell survival and proliferation.
The results from these assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Representative Data from Cellular Growth Modulation Assays
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| Cancer Cell Line A | MTT | Cell Viability | Data not available |
| Cancer Cell Line B | Trypan Blue | Cell Viability | Data not available |
| Normal Cell Line C | Clonogenic | Colony Formation | Data not available |
This table illustrates the type of data that would be generated in such studies. No actual data for "Gramilaurone" is available.
Enzyme Inhibition Studies
Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are therefore critical for understanding a compound's mechanism of action. These studies involve incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured. Key parameters determined from these studies include:
IC50: The concentration of the inhibitor that reduces enzyme activity by 50%.
Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
Different modes of inhibition (competitive, non-competitive, uncompetitive) can also be determined through kinetic studies, providing further insight into how the compound interacts with the enzyme.
Receptor Binding Assays
Receptor binding assays are used to determine if a compound interacts with specific cellular receptors. These assays are particularly important for drugs that target signaling pathways. A common method is the competitive binding assay, where the compound of interest competes with a known radiolabeled ligand for binding to the receptor. The ability of the compound to displace the radiolabeled ligand is measured, and the data is used to calculate the compound's binding affinity (Ki). High-throughput screening often utilizes these assays to identify compounds that bind to a specific target receptor.
Mechanistic Investigations of Biological Activity
Once a compound has demonstrated biological activity in initial in vitro assays, further studies are conducted to understand its mechanism of action at a deeper level.
Cellular Target Identification
Identifying the specific cellular target of a compound is a crucial step in drug development. Various techniques can be employed, including:
Affinity Chromatography: The compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are then eluted and identified using techniques like mass spectrometry.
Genetic Approaches: Techniques such as shRNA or CRISPR/Cas9 can be used to knock down or knock out specific genes. If the cells become resistant to the compound after the loss of a particular gene, it suggests that the protein encoded by that gene is the target.
Computational Modeling: Molecular docking simulations can predict the binding of the compound to the three-dimensional structures of known proteins, suggesting potential targets.
Molecular Mechanism Elucidation (e.g., signal transduction pathways)
After identifying the cellular target, researchers investigate how the interaction between the compound and its target leads to the observed biological effect. This involves studying the impact on downstream signaling pathways. Common methods include:
Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. It can reveal changes in the expression or phosphorylation state of key signaling proteins after treatment with the compound.
Reporter Gene Assays: These assays measure the activity of specific transcription factors. A change in reporter gene expression indicates that the compound is modulating a particular signaling pathway.
Immunofluorescence Microscopy: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of proteins, revealing how a compound might affect protein trafficking or interactions within the cell.
By elucidating the molecular mechanism, researchers can gain a comprehensive understanding of how a compound works, which is essential for its further development as a therapeutic agent.
Investigation of Molecular Interactions
In the course of drug discovery and development, understanding the molecular interactions of a compound is paramount. This involves identifying the specific binding targets, such as proteins, enzymes, or nucleic acids, and characterizing the nature of the chemical bonds formed. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are typically employed to elucidate these interactions at an atomic level. This information is fundamental to understanding the compound's mechanism of action.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.
Design and Synthesis of this compound Analogues for SAR
To conduct SAR studies, medicinal chemists systematically design and synthesize a series of analogues of the lead compound. This process involves modifying specific functional groups, altering the carbon skeleton, or changing the stereochemistry of the molecule. The goal is to create a library of related compounds that can be tested to determine which structural features are essential for the desired biological effect.
Correlation of Structural Modifications with Biological Responses
The synthesized analogues are then subjected to a battery of biological assays to measure their activity. The data generated from these assays are meticulously analyzed to establish correlations between specific structural changes and the observed biological responses. This analysis helps in identifying the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. The findings from SAR studies guide the further optimization of the lead compound to enhance its potency, selectivity, and other pharmacological properties.
Synthetic Approaches and Chemical Derivatization of Gramilaurone
Total Synthesis Strategies for Gramilaurone
The total synthesis of a complex natural product like this compound is a significant undertaking that serves to confirm its structure, provide material for biological studies, and drive the development of new synthetic methods. dntb.gov.ua While no complete synthesis has been reported, a logical approach can be proposed.
Retrosynthetic Analysis
Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. umich.edu For this compound, the analysis would likely target the disconnection of its complex, fused-ring system.
Key disconnections for the this compound scaffold would focus on:
The Apotrichothecane Core: The central 6-5-6 fused ring system is the primary challenge. Strategies developed for other sesquiterpenes, particularly those involving acid-catalyzed rearrangements of trichothecane (B1236751) precursors to form the apotrichothecane skeleton, could be envisioned. soton.ac.uk
The Tetrahydrofuran (B95107) Ring (Ring C): This ring could be formed late in the synthesis via intramolecular cyclization, such as an etherification reaction.
Stereocenters: this compound possesses multiple stereogenic centers. A successful synthesis must control the relative and absolute stereochemistry at each of these centers.
A plausible retrosynthetic pathway might involve simplifying the molecule to a key intermediate, such as a functionalized hydrindane system, which represents the A and B rings. This intermediate would already contain several of the required stereocenters, which could then be elaborated to construct the remaining C and D rings.
Development of Key Synthetic Intermediates
Based on a hypothetical retrosynthesis, the development of several key synthetic intermediates would be crucial. The synthesis would likely be convergent, where different fragments of the molecule are prepared separately before being joined together.
Potential Key Intermediates:
A Highly Functionalized Cyclohexene Derivative: This fragment could serve as the precursor to the A ring, incorporating the necessary oxygenation and stereochemistry.
A Chiral Building Block for the C Ring: A starting material from the "chiral pool," such as a carbohydrate like L-(+)-arabinose, could be envisioned to construct the tetrahydrofuran portion and set key stereocenters. jandr.org
A Precursor to the D Ring: A simple, functionalized cyclopentane (B165970) derivative could be prepared to be annulated to the A ring to form the core bicyclic system.
The assembly of these intermediates would require a range of modern synthetic reactions, including cycloadditions, stereoselective reductions, and carbon-carbon bond-forming reactions.
Stereoselective Synthesis Methodologies
With its numerous chiral centers, any synthesis of this compound must be stereoselective. The goal is to produce a single stereoisomer—the one corresponding to the natural product.
Applicable Stereoselective Strategies:
Substrate Control: Using a pre-existing stereocenter in a synthetic intermediate to direct the formation of a new stereocenter.
Chiral Auxiliary Control: Attaching a chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction, after which the auxiliary is removed.
Reagent Control (Asymmetric Catalysis): Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. This is often the most efficient method. Reactions like asymmetric epoxidation or hydrogenation would be essential tools.
Semisynthetic Modifications and Derivatization
Semisynthesis involves the chemical modification of a natural product that can be isolated in workable quantities. dntb.gov.ua This approach is often more practical than total synthesis for producing analogs for structure-activity relationship (SAR) studies. Although no semisynthetic studies on this compound itself have been published, its structure contains several functional groups amenable to modification.
Chemical Modification of this compound Scaffolds
The this compound structure features primary and secondary hydroxyl (-OH) groups. These are versatile functional handles for chemical modification.
| Functional Group | Position(s) | Potential Modifications | Purpose |
| Hydroxyl (-OH) | C-2, C-3, C-7, C-15 | Esterification, Etherification, Oxidation | Explore the role of each hydroxyl group in biological activity; improve stability or solubility. |
| Ketone (C=O) | C-8 | Reduction, Reductive amination, Wittig reaction | Investigate the importance of the carbonyl group for the molecule's properties. |
| Epoxide | C-12, C-13 | Nucleophilic ring-opening | A key feature for the toxicity of many trichothecenes; modification would likely alter bioactivity significantly. |
This table presents hypothetical modifications based on the known structure of this compound, as specific derivatization studies have not been reported in the literature.
These modifications could be carried out to probe the electronic and steric requirements for any potential biological targets and to potentially generate derivatives with enhanced or novel activities.
Exploration of Novel this compound Derivatives
The creation of novel derivatives through semisynthesis would aim to understand the SAR of the this compound scaffold. By systematically modifying the structure and assessing the impact on biological activity, researchers could identify the key pharmacophore—the essential features required for activity. This exploration could lead to the development of derivatives that are more potent, more selective, or have improved pharmacological properties over the parent natural product. However, at present, such an exploration for this compound remains a prospective field of study.
Advanced Analytical and Research Methodologies in Gramilaurone Studies
Metabolomic Profiling of Fusarium graminearum
Metabolomics provides a comprehensive snapshot of the small-molecule chemistry occurring within an organism, which is essential for discovering new natural products and understanding fungal biology. The identification of Gramilaurone is a direct result of the metabolomic profiling of its source, the filamentous fungus Fusarium graminearum. nih.gov This fungus is a significant pathogen of cereal crops like wheat and barley, where it causes diseases such as Fusarium head blight and contaminates grain with mycotoxins. nih.gov
The process of metabolomic profiling of F. graminearum typically involves culturing the fungus under specific laboratory conditions to encourage the production of a wide array of secondary metabolites. nih.gov These metabolites are then extracted from the fungal mycelium or the culture medium. High-resolution analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are the cornerstones of this analysis. semanticscholar.orgomicsonline.org LC-MS, and its tandem version LC-MS/MS, separates the complex mixture of extracted compounds and provides high-resolution mass data that can be used to identify known compounds by comparison to spectral libraries or to elucidate the structures of novel metabolites. nih.govfrontiersin.orgnih.gov
Through these untargeted metabolomic approaches, researchers can identify not only this compound but also a host of other co-occurring mycotoxins and fungal metabolites. nih.govsemanticscholar.org This comprehensive view is critical for understanding the chemical diversity of F. graminearum and can reveal how the production of different metabolites, including this compound, is regulated by genetic or environmental factors. nih.gov
Table 1: Representative Metabolites Identified from Fusarium graminearum via LC-MS-Based Metabolomics
| Metabolite Class | Compound Name | Role/Significance |
|---|---|---|
| Trichothecenes | This compound | Sesquiterpenoid mycotoxin, subject of research. |
| Deoxynivalenol (B1670258) (DON) | Major mycotoxin, virulence factor in plants. researchgate.net | |
| Nivalenol | Type B trichothecene (B1219388), toxic to humans and animals. e-namtila.com | |
| Zearalenones | Zearalenone (B1683625) | Mycoestrogen, disrupts endocrine function. |
| Fusarins | Fusarin C | Mutagenic polyketide metabolite. |
| Other | Fusaric Acid | Phytotoxin, contributes to disease symptoms. mdpi.com |
High-Throughput Screening (HTS) in Discovery and Characterization
High-Throughput Screening (HTS) is a drug discovery paradigm that uses automation and miniaturization to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govmdpi.com While HTS is primarily associated with pharmaceutical development, its principles are highly applicable to the study of natural products like this compound. HTS can be employed in two main ways: to discover new molecules or to characterize the biological function of known ones. nih.govresearchgate.net
In the context of this compound, HTS could be used to:
Identify inhibitors of its biosynthesis: A large library of synthetic or natural product compounds could be screened against a genetically modified strain of F. graminearum that reports on the activation of the this compound biosynthetic gene cluster. This could lead to the discovery of agents that prevent the contamination of crops.
Discover its biological targets: this compound itself can be screened against panels of proteins or cellular assays to identify its molecular targets and elucidate its mechanism of toxicity. pnas.org This involves testing the compound's effect on various enzymes, receptors, or cellular pathways. researchgate.net
An HTS campaign is a multi-step process that requires robust assay development, the use of extensive compound libraries, and sophisticated data analysis to identify "hits" for further investigation. frontiersin.orgasm.org
Table 2: Hypothetical High-Throughput Screening (HTS) Campaign for this compound Target Identification
| Parameter | Description |
|---|---|
| Objective | To identify protein targets of this compound that mediate its cytotoxicity. |
| Screening Library | A library of several hundred purified human proteins. |
| Assay Type | A fluorescence-based thermal shift assay to detect direct protein binding. |
| Platform | 384-well microplates with automated liquid handling and plate readers. |
| "Hit" Criteria | A statistically significant thermal shift (≥2°C) in the presence of this compound, indicating a direct interaction. |
| Follow-up | "Hits" are validated through secondary assays and dose-response curve generation. |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.gov These techniques are used to simulate molecular structures, properties, and interactions, thereby guiding experimental design and helping to interpret results.
Ligand-Protein Docking and Molecular Dynamics Simulations
To understand the biological effects of this compound, it is crucial to identify the proteins it interacts with and to characterize the nature of these interactions. Molecular docking is a computational method that predicts the preferred orientation of a ligand (this compound) when bound to a target protein. nih.govplos.org This technique is particularly useful for generating hypotheses about the mechanism of action of a toxin. For trichothecenes, the primary target is often the eukaryotic ribosome, where they inhibit protein synthesis. researchgate.netmdpi.com Docking studies can reveal the specific amino acid residues and molecular forces that stabilize the toxin in the ribosome's binding pocket. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the predicted binding pose and to understand how the protein's flexibility influences the interaction. semanticscholar.orguni-duesseldorf.de These simulations calculate the forces between atoms and use them to simulate the motions of the complex, offering a more realistic picture of the biological system.
Table 3: Typical Workflow for Docking and MD Simulation of this compound
| Step | Methodology | Purpose |
|---|---|---|
| 1. Preparation | Obtain 3D structures of this compound and the target protein (e.g., from a crystal structure or homology model). | Prepare the molecules for simulation. |
| 2. Molecular Docking | Use software like AutoDock or GOLD to predict the binding pose of this compound in the protein's active site. | Generate a static model of the ligand-protein complex. |
| 3. System Setup | Place the docked complex in a simulated aqueous environment and add ions to neutralize the system. | Create a realistic simulation environment. |
| 4. MD Simulation | Run a simulation for a defined period (nanoseconds to microseconds) using software like GROMACS or AMBER. | Observe the dynamic behavior and stability of the complex. |
| 5. Analysis | Analyze the trajectory to calculate binding free energies, identify key interactions, and assess conformational changes. | Extract quantitative and qualitative insights into the binding mechanism. |
In Silico Prediction of Biological Activity
In silico methods are increasingly used to predict the biological activities and toxicological profiles of chemical compounds before they are synthesized or tested in the lab. researchgate.netmdpi.com These predictive models are typically built using machine learning algorithms trained on large datasets of compounds with known activities. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. nih.govsigmaaldrich.com QSAR models correlate variations in the biological activity of a group of compounds with changes in their physicochemical properties and structural features (molecular descriptors). usda.govresearchgate.net For a compound like this compound, a QSAR model developed for trichothecenes could be used to predict its relative toxicity based on its unique structural features compared to other toxins in the same class. nih.govusda.gov Such predictions can help prioritize which mycotoxins pose the greatest risk and require more intensive toxicological evaluation. nih.govmdpi.com
Table 4: Example of In Silico Predictions for a Novel Trichothecene like this compound
| Predicted Endpoint | Method | Basis of Prediction | Potential Implication |
|---|---|---|---|
| Cytotoxicity | QSAR Model | Comparison of molecular descriptors (e.g., electrophilicity, steric factors) with known potent trichothecenes like T-2 toxin. nih.govusda.gov | Estimation of potential harm to human and animal cells. |
| Protein Synthesis Inhibition | Pharmacophore Model | Matching of this compound's 3D chemical features to a model derived from known ribosome-binding toxins. mdpi.com | High likelihood of acting as a ribosome inhibitor. |
| Metabolic Liability | P450 Substrate Prediction | Analysis of structural motifs prone to metabolism by cytochrome P450 enzymes. mdpi.com | Prediction of how the compound might be detoxified or activated in the body. |
| Oral Toxicity (LD50) | Machine Learning Model | Inputting the molecular structure into a model trained on animal toxicity data. nih.gov | Preliminary risk assessment for ingestion. |
Future Research Trajectories and Academic Perspectives
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The comprehensive study of natural products such as Gramilaurone is increasingly reliant on the integration of various "omics" technologies. nih.gov These high-throughput methods provide a holistic view of the biological systems involved in the compound's production and activity. mdpi.com The synergy between genomics, proteomics, and metabolomics offers a powerful toolkit to move beyond single-molecule analysis to a systems-level understanding. nih.gov
Genomics: The starting point for understanding the biosynthesis of this compound lies within the genome of the producing organism. Genomic analysis allows researchers to identify the biosynthetic gene clusters (BGCs) responsible for assembling the molecule. For instance, in the case of the related compounds, gramillins A and B, genomic exploration of the fungus Fusarium graminearum identified the nonribosomal peptide synthetase 8 (NRPS8) gene cluster as the source of their production. nih.gov Future genomic research will focus on sequencing the genomes of novel producing organisms to find new variants of this compound or other related compounds. llnl.govillumina.com This involves applying advanced sequencing technologies and bioinformatic tools to mine genomic data for BGCs that encode the enzymatic machinery for its synthesis. rochester.edu
Proteomics: While genomics reveals the blueprint, proteomics provides insight into the functional machinery. mdpi.com Proteomic studies aim to identify and quantify the complete set of proteins expressed by an organism under specific conditions. nih.gov In the context of this compound, this involves using techniques like mass spectrometry to identify all the enzymes encoded by the NRPS8 gene cluster that are actively involved in the biosynthetic pathway. mdpi.com This can confirm the roles of specific enzymes (e.g., synthetases, tailoring enzymes) and uncover regulatory proteins that control the production of the compound.
Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system and is a powerful tool for biomarker discovery and for elucidating biochemical pathways. mdpi.comnih.gov For this compound research, metabolomic profiling can be used to track the production of the compound and other related small molecules in the producing organism. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify the yield of this compound under different growth conditions, identify precursor molecules, and discover novel derivatives that might otherwise be missed. rsc.orgmetabolon.com
| Omics Technology | Primary Focus | Key Research Questions for this compound | Relevant Techniques |
|---|---|---|---|
| Genomics | Genetic blueprint (DNA) | - Identification of the complete biosynthetic gene cluster.
| - Next-Generation Sequencing (NGS)
|
| Proteomics | Functional proteins | - Identification and characterization of all enzymes in the biosynthetic pathway.
| - Mass Spectrometry (MS) mdpi.com |
| Metabolomics | Metabolites and small molecules | - Quantifying this compound production levels.
| - Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov |
Collaborative Research Frameworks in Natural Product Chemistry
The complexity of modern natural product research necessitates a shift away from isolated efforts towards highly integrated, multidisciplinary teams. ufl.edu Advancing the study of this compound from discovery to potential application requires a collaborative framework that brings together experts from diverse scientific fields. laurentian.camcla.edu Such interdisciplinary approaches are essential to tackle ambitious and challenging projects that cannot be addressed by individual research groups. ufl.eduuma.edu
A successful collaborative framework for this compound research would involve a continuous feedback loop between different areas of expertise:
Natural Product Chemists would lead the isolation and structural elucidation of this compound and its analogues.
Microbiologists and Geneticists would focus on the producing organism, using genomic and proteomic tools to understand and manipulate the biosynthetic pathway. llnl.gov
Bioinformaticians would analyze the large datasets generated by omics technologies to predict gene function and metabolic pathways. ufl.edu
Synthetic Biologists could work on expressing the identified gene clusters in more tractable host organisms to improve yields or create novel derivatives. ufl.edu
Pharmacologists would investigate the biological activity and mechanism of action of the purified compounds.
Funding bodies increasingly support these multidisciplinary team approaches through mechanisms like collaborative program grants, recognizing that the integration of complementary expertise is critical for achieving significant breakthroughs in drug discovery and development from natural sources. ufl.edurochester.edurochester.edu
| Discipline | Primary Contribution | Example Activities |
|---|---|---|
| Natural Product Chemistry | Isolation and structural analysis of compounds. | - High-resolution LC-MS and NMR for structure confirmation. nih.gov |
| Genomics / Bioinformatics | Analysis of genetic information. | - Sequencing the genome of the producing microbe.
|
| Microbiology / Mycology | Cultivation and manipulation of the producing organism. | - Optimizing fermentation conditions for higher yields.
|
| Synthetic Biology | Engineering biological systems for production. | - Heterologous expression of the this compound gene cluster in a host like E. coli or yeast. ufl.edu |
| Pharmacology | Evaluation of biological activity. | - Screening this compound in various biological assays.
|
Development of Sustainable Production Methods
A critical aspect of future research is the development of sustainable and economically viable methods for producing this compound. Relying on the isolation from its native source is often impractical due to low yields and potential ecological disruption. ufl.edu Therefore, research must focus on environmentally responsible production strategies. researchgate.netbarillagroup.com
Fermentation-Based Production: Since this compound is a natural product of microbial origin, fermentation is the most direct and sustainable production route. nih.gov Research efforts will concentrate on optimizing the fermentation process of the native producing organism, such as Fusarium graminearum. This involves refining the composition of the growth medium, temperature, pH, and aeration to maximize the yield of the compound. Life cycle assessment (LCA) can be used to quantify and minimize the environmental impact of the entire production process, from raw materials to the final product. mdpi.com
Metabolic Engineering and Synthetic Biology: For compounds produced by organisms that are difficult to cultivate or have low yields, metabolic engineering and synthetic biology offer a promising alternative. By transferring the identified biosynthetic gene cluster from the native organism into a well-characterized industrial host (e.g., Saccharomyces cerevisiae or Escherichia coli), production can be significantly enhanced. ufl.edu This approach allows for the optimization of metabolic fluxes towards the synthesis of this compound and decouples its production from the complexities of the native organism's physiology.
Green Chemistry Principles: The downstream processing—extraction and purification—of this compound should adhere to the principles of green chemistry. This includes minimizing the use of hazardous organic solvents, reducing energy consumption, and designing processes that generate less waste. Adopting such "cleaner production" strategies is essential for ensuring that the entire value chain is environmentally sustainable. researchgate.netmdpi.com
| Production Method | Description | Advantages | Challenges |
|---|---|---|---|
| Optimized Native Fermentation | Improving the yield from the original producing organism through optimized culture conditions. | - The biosynthetic pathway is already in place.
| - Native organism may be slow-growing or difficult to cultivate.
|
| Heterologous Expression (Synthetic Biology) | Transferring the biosynthetic gene cluster into a robust industrial host organism. ufl.edu | - High potential for large-scale, cost-effective production.
| - Requires successful expression of a complex, multi-enzyme pathway.
|
| Cell-Free Biosynthesis | Using purified enzymes from the biosynthetic pathway in a reactor to synthesize the compound. | - High product purity and yields.
| - Requires purification of multiple stable enzymes.
|
Q & A
Q. What steps mitigate batch-to-batch variability in this compound production for multi-institutional studies?
- Methodology :
- Standardized SOPs : Document synthesis protocols with tolerances (e.g., ±2°C).
- Inter-lab calibration : Share reference samples for cross-lab HPLC/MS validation.
- Data sharing : Use blockchain-enabled platforms for immutable audit trails .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
